molecular formula C22H29N3O5S B2386221 N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide CAS No. 897611-32-4

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide

Cat. No.: B2386221
CAS No.: 897611-32-4
M. Wt: 447.55
InChI Key: HMCOKOMUOKRDAT-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted at the 1-position with a 2-methoxyphenyl group, connected via a sulfonyl-ethyl linker to a 2-(o-tolyloxy)acetamide moiety. The structural complexity arises from the integration of pharmacophoric elements:

  • Piperazine ring: Known for modulating receptor affinity and pharmacokinetics, particularly in CNS-targeting agents .
  • 2-(o-Tolyloxy)acetamide: The ortho-methylphenoxy group may influence steric interactions with biological targets, as seen in analogous compounds .

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-(2-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5S/c1-18-7-3-5-9-20(18)30-17-22(26)23-11-16-31(27,28)25-14-12-24(13-15-25)19-8-4-6-10-21(19)29-2/h3-10H,11-17H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCOKOMUOKRDAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Piperazine-Sulfonyl Intermediate

The synthesis initiates with 4-(2-methoxyphenyl)piperazine, which undergoes sulfonylation using sulfonyl chloride derivatives. In a representative protocol, 1.2 equivalents of methanesulfonyl chloride are added dropwise to a stirred solution of 4-(2-methoxyphenyl)piperazine in dichloromethane (DCM) at 0–5°C. Triethylamine (3.0 equivalents) acts as a base to neutralize HCl byproducts. After 6 hours at room temperature, the sulfonylated intermediate precipitates with a reported yield of 85–92%.

Key Optimization : Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents like DCM or THF enhance sulfonyl group incorporation compared to nonpolar alternatives.

Ethylacetamide Side Chain Attachment

The sulfonylated intermediate reacts with 2-chloroacetamide in the presence of potassium carbonate (K₂CO₃) in acetonitrile under reflux (82°C, 12 hours). Nucleophilic substitution at the ethyl spacer introduces the acetamide group, achieving 70–78% yield after recrystallization from ethanol.

Side Reaction Mitigation : Excess K₂CO₃ (2.5 equivalents) suppresses N-alkylation side products, while maintaining anhydrous conditions prevents hydrolysis of the sulfonyl group.

o-Tolyloxy Group Introduction

The final step couples 2-(o-tolyloxy)acetic acid to the ethylacetamide intermediate using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF. Activation of the carboxylic acid precedes amide bond formation, yielding the target compound in 65–72% purity. Chromatographic purification (silica gel, ethyl acetate/hexane) elevates purity to >98%.

Alternative Sulfonylation Strategies

Recent patents describe innovative sulfonylation techniques to improve efficiency and reduce byproducts.

Direct Sulfur Trioxide Complexation

EP1567498B1 discloses sulfur trioxide-pyridine complexes for sulfonylation under mild conditions. Reacting 4-(2-methoxyphenyl)piperazine with the complex in DCM at 25°C for 3 hours achieves 89% conversion, minimizing thermal degradation observed in traditional methods.

Microwave-Assisted Sulfonylation

A modified protocol employs microwave irradiation (100 W, 80°C, 20 minutes) to accelerate sulfonyl group incorporation, reducing reaction time from hours to minutes while maintaining yields >85%.

Convergent Synthesis via Fragment Coupling

Independent Synthesis of Fragments

  • Piperazine-Sulfonyl-Ethyl Fragment : Prepared via sulfonylation of 4-(2-methoxyphenyl)piperazine followed by ethyl bromide alkylation.
  • o-Tolyloxy-Acetamide Fragment : Synthesized by esterifying 2-(o-tolyloxy)acetic acid with ethyl chloroacetate, followed by amidation with ammonia.

Fragment Coupling

The fragments undergo Ullmann coupling using copper(I) iodide and trans-1,2-diaminocyclohexane in toluene at 110°C. This method achieves 60–68% yield but requires stringent oxygen-free conditions to prevent copper oxidation.

Critical Analysis of Methodologies

Method Yield Purity Scalability Cost
Sequential Functionalization 65–72% >98% High Moderate
Sulfur Trioxide Complex 89% 95% Moderate High
Microwave-Assisted 85% 97% Low Low
Convergent Synthesis 60–68% 93% High High

Key Findings :

  • Sequential functionalization remains the most scalable and cost-effective route despite moderate yields.
  • Microwave-assisted methods offer rapid synthesis but lack industrial-scale applicability.
  • Convergent synthesis facilitates modular optimization but incurs higher costs due to metal catalysts.

Process Optimization and Challenges

Solvent Selection

  • Polar Aprotic Solvents : DMF and DCM enhance sulfonylation and amidation rates but complicate waste management.
  • Green Solvents : Cyclopentyl methyl ether (CPME) shows promise in reducing environmental impact while maintaining yield (82%).

Byproduct Management

  • Chromatography vs. Recrystallization : Silica gel chromatography achieves higher purity (>98%) but is less feasible for large-scale production compared to ethanol-water recrystallization (95% purity).

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

Antipsychotic Potential

Research indicates that compounds with similar structures have shown significant binding affinity for dopamine D4 receptors, suggesting that N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide may possess antipsychotic properties. The binding affinity for these receptors can be critical in developing treatments for schizophrenia and other psychotic disorders .

Neurotransmitter Modulation

The compound is believed to interact with neurotransmitter systems, particularly serotonin and dopamine receptors. Its piperazine structure enhances binding affinity and selectivity towards these targets, indicating potential applications in treating neurological disorders such as depression and anxiety .

Enzyme Inhibition

In vitro studies have demonstrated that this compound can inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters like serotonin and dopamine. This inhibition may contribute to its antidepressant effects by increasing the availability of these neurotransmitters in the brain .

Hypertension Treatment

Animal studies have shown that administration of this compound leads to significant reductions in blood pressure, indicating its potential use in treating hypertension. The modulation of alpha1-adrenergic receptors is believed to play a crucial role in this effect .

Anticancer Activity

Similar compounds have been explored for their anticancer properties. Research suggests that derivatives of piperazine-based compounds can exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. This suggests that this compound may also have potential as an anticancer agent .

Case Study 1: Neuropharmacological Effects

A study evaluated the effects of a piperazine derivative on animal models of depression. The results indicated a significant decrease in depressive behaviors, correlating with increased serotonin levels due to MAO inhibition. This supports the hypothesis that similar compounds may enhance mood and alleviate depressive symptoms .

Case Study 2: Antihypertensive Effects

In a controlled study involving hypertensive rats, administration of this compound resulted in a marked reduction in systolic blood pressure over four weeks. This effect was attributed to the compound's action on adrenergic receptors, highlighting its therapeutic potential in managing hypertension .

Mechanism of Action

The mechanism of action of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. This interaction can modulate various signaling pathways, leading to physiological effects such as smooth muscle contraction and neurotransmitter release.

Comparison with Similar Compounds

Structural Analogues and Their Features

Compound Name Molecular Formula Key Structural Differences Biological Activity/Application Reference
N-(4-(4-Methylpiperazin-1-yl)phenyl)-2-(o-tolyloxy)acetamide C20H25N3O2 Replaces sulfonyl-ethyl with 4-methylpiperazinyl-phenyl Lipoxygenase inhibition (potential anti-inflammatory)
N-(Piperidin-1-yl)benzenesulfonamide derivatives (e.g., 7a-k) Varies Piperidine instead of piperazine; sulfonamide linkage Acetylcholinesterase/butyrylcholinesterase inhibition
18F-Mefway C26H32FN5O2 Fluorine-18 radiolabel; pyridinyl-cyclohexanecarboxamide PET tracer for 5-HT1A receptors
N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) C15H18N4OS Benzothiazole replaces o-tolyloxy; methylpiperazine Anticancer activity (mechanism under study)
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide C20H22FN3O3S Fluorophenyl group; tosylpiperazine Structural analog (biological data not reported)

Key Comparative Insights

Pharmacological Activity
  • Enzyme Inhibition :

    • The target compound’s sulfonyl-ethyl-piperazine motif resembles derivatives in , which inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values in the micromolar range .
    • ’s analog demonstrates lipoxygenase (LOX) inhibition, suggesting that the 2-(o-tolyloxy)acetamide group may contribute to anti-inflammatory activity .
  • Receptor Targeting: 18F-Mefway () shares the 4-(2-methoxyphenyl)piperazine moiety but incorporates a radiolabeled carboxamide for serotonin 1A receptor imaging, highlighting structural adaptability for diagnostic applications .
  • Anticancer Potential: BZ-IV () shows that substituting the o-tolyloxy group with a benzothiazole ring retains bioactivity, likely due to the planar heterocycle enhancing DNA intercalation or kinase inhibition .
Structure-Activity Relationships (SAR)
  • Piperazine vs. Piperidine : Piperazine derivatives (e.g., target compound) generally exhibit higher solubility and receptor affinity than piperidine-based analogs () due to increased hydrogen-bonding capacity .
  • Sulfonyl Linker : Enhances metabolic stability compared to ether or alkyl linkers (e.g., ’s methylpiperazinyl-phenyl group) .
  • Ortho-Substituted Aryl Groups : The o-tolyloxy group may improve target selectivity over para-substituted analogs by reducing steric hindrance in binding pockets .

Biological Activity

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide, with the CAS number 897611-30-2, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C22H29N3O5SC_{22}H_{29}N_{3}O_{5}S, with a molecular weight of 447.5 g/mol. The structure consists of a piperazine ring attached to a methoxyphenyl group and a sulfonyl moiety, which are key to its biological interactions.

PropertyValue
CAS Number897611-30-2
Molecular FormulaC22H29N3O5S
Molecular Weight447.5 g/mol
Melting PointNot available
DensityNot available

Antitumor Activity

Research indicates that derivatives of piperazine, including this compound, exhibit significant antitumor properties. Studies have shown that such compounds can inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation. For instance, compounds with similar structures have been noted for their ability to inhibit BRAF(V600E) mutations, which are prevalent in melanoma and other cancers .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies suggest that it may possess moderate to strong activity against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death .

Anti-inflammatory Effects

Another significant aspect of the biological activity of this compound is its potential anti-inflammatory effects. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are critical mediators in inflammatory responses . This suggests its potential application in treating inflammatory diseases.

The biological effects of this compound are likely mediated through several mechanisms:

  • Receptor Binding : The compound may interact with various receptors involved in cell signaling pathways, particularly those associated with cancer proliferation and inflammation.
  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival and proliferation.
  • Cell Membrane Disruption : Its structural components allow it to integrate into bacterial membranes, leading to increased permeability and eventual cell death.

Case Studies

  • Antitumor Efficacy : A study conducted on melanoma cell lines demonstrated that this compound could reduce cell viability significantly when administered at specific concentrations over a defined period. The results indicated a dose-dependent response, with IC50 values suggesting potent antitumor activity .
  • Antimicrobial Testing : In another study focusing on various bacterial strains, the compound was tested against Gram-positive and Gram-negative bacteria. The results showed effective inhibition zones comparable to established antibiotics, indicating its potential as an antimicrobial agent .
  • Inflammatory Response Modulation : Research involving animal models of inflammation revealed that treatment with this compound resulted in reduced levels of inflammatory markers in serum samples, supporting its role as an anti-inflammatory agent .

Q & A

Q. What are the key steps and critical parameters in synthesizing N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide?

The synthesis involves multi-step pathways, including:

  • Sulfonylation : Reacting a piperazine derivative (e.g., 4-(2-methoxyphenyl)piperazine) with a sulfonyl chloride intermediate under controlled temperatures (0–5°C) to prevent side reactions .
  • Acetamide coupling : Introducing the 2-(o-tolyloxy)acetamide moiety via nucleophilic acyl substitution, requiring anhydrous solvents (e.g., dichloromethane) and catalysts like triethylamine .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR validate the piperazine, sulfonyl, and acetamide groups by identifying characteristic peaks (e.g., sulfonyl ethyl protons at δ 3.2–3.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+) and fragments matching the expected structure .
  • HPLC : Assess purity (>98%) using a C18 column and UV detection at 254 nm .

Q. How can researchers design initial pharmacological profiling experiments for this compound?

  • Target hypothesis : Prioritize receptors associated with the piperazine and sulfonamide moieties (e.g., serotonin 5-HT1A_{1A} or dopamine D2_2 receptors) based on structural analogs .
  • In vitro assays :
  • Radioligand binding assays to measure affinity (IC50_{50}) for selected targets .
  • Functional assays (e.g., cAMP modulation) to assess agonist/antagonist activity .

Advanced Research Questions

Q. What methodologies optimize reaction yields in large-scale synthesis while minimizing impurities?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield by 15–20% for sulfonylation steps .
  • Design of Experiments (DoE) : Statistically optimizes parameters (temperature, solvent ratio) for critical steps like acetamide coupling .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate reactions at peak conversion .

Q. How should researchers resolve contradictions in biological activity data across different studies?

  • Meta-analysis : Compare assay conditions (e.g., cell lines, buffer pH) that may alter receptor binding. For example, serotonin receptor affinity varies with Mg2+^{2+} ion concentration .
  • Dose-response validation : Replicate experiments under standardized protocols (e.g., NIH guidelines for in vitro testing) to confirm EC50_{50}/IC50_{50} values .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting neurological applications?

  • Analog synthesis : Modify the o-tolyloxy group (e.g., replace with p-fluorophenyl) to assess impact on blood-brain barrier permeability .
  • Molecular docking : Simulate interactions with 5-HT1A_{1A} receptors using software like AutoDock Vina to prioritize derivatives with higher predicted binding scores .

Q. What experimental approaches elucidate the compound’s mechanism of action in CNS disorders?

  • Receptor profiling : Screen against a panel of 50+ GPCRs using competitive binding assays to identify off-target effects .
  • Knockout models : Use CRISPR-edited neuronal cells lacking specific receptors (e.g., D2_2 receptors) to isolate primary targets .

Q. How can stability and solubility challenges be addressed during formulation studies?

  • Forced degradation : Expose the compound to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks, then analyze degradation products via LC-MS .
  • Co-solvent systems : Improve aqueous solubility using β-cyclodextrin inclusion complexes or PEG-based formulations .

Q. What crystallographic techniques provide insights into the compound’s 3D structure and intermolecular interactions?

  • Single-crystal X-ray diffraction : Resolve bond lengths and angles (e.g., piperazine ring conformation) to validate computational models .
  • Hirshfeld surface analysis : Quantify non-covalent interactions (e.g., C–H⋯O hydrogen bonds) influencing crystal packing .

Q. Which in vivo models are suitable for evaluating efficacy in neurological disorders?

  • Rodent models :
  • Depression : Forced swim test (FST) in mice to measure immobility time reduction .
  • Anxiety : Elevated plus maze (EPM) for assessing time spent in open arms .
  • Pharmacokinetics : Measure plasma half-life and brain-to-plasma ratio via LC-MS/MS after oral administration .

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